Methyl 5,6-dimethylhepta-3,5-dienoate
Description
Contextualization of Dienyl Esters in Contemporary Organic Chemistry
Dienyl esters are a class of organic compounds characterized by a conjugated system of two carbon-carbon double bonds attached to an ester group. This arrangement of alternating double and single bonds results in electron delocalization across the conjugated system, which imparts unique stability and reactivity to these molecules. In contemporary organic chemistry, dienyl esters are recognized as versatile building blocks for the synthesis of complex molecular architectures.
The conjugated diene motif is a key structural feature in numerous natural products and biologically active compounds. Consequently, the development of synthetic methods to construct and functionalize dienyl esters is of significant interest. These compounds readily participate in a variety of chemical reactions, most notably cycloaddition reactions such as the Diels-Alder reaction. cdnsciencepub.comwikipedia.org The Diels-Alder reaction allows for the stereocontrolled formation of six-membered rings, a common structural element in many important organic molecules. wikipedia.org The reactivity of the diene can be modulated by the electronic nature of the ester group and the substitution pattern on the diene itself.
Furthermore, the double bonds within the dienyl ester system are susceptible to a range of other transformations, including electrophilic additions and transition metal-catalyzed cross-coupling reactions. snnu.edu.cnnih.gov This reactivity profile makes dienyl esters valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The ongoing exploration of new catalysts and reaction conditions continues to expand the synthetic utility of this important class of compounds.
Significance of Methyl 5,6-dimethylhepta-3,5-dienoate within Synthetic Methodology and Chemical Discovery
This compound, as a specific example of a highly substituted dienyl ester, holds particular significance for the advancement of synthetic methodology. The presence of two methyl groups at the 5- and 6-positions introduces steric bulk that can influence the regioselectivity and stereoselectivity of its reactions. The study of such substituted systems is crucial for developing robust synthetic methods that can be applied to a wide range of substrates.
The primary significance of this compound lies in its potential as a precursor for the synthesis of complex target molecules. The conjugated diene system is primed for participation in cycloaddition reactions, offering a pathway to highly functionalized cyclic compounds. For instance, its use in Diels-Alder reactions could provide access to cyclohexene (B86901) derivatives with multiple stereocenters, which are challenging to synthesize through other means.
Moreover, the ester functionality can be readily transformed into other functional groups, such as alcohols, aldehydes, or amides, further enhancing the synthetic versatility of this molecule. The development of efficient and selective methods for the synthesis of this compound itself is also a significant area of research, as it can lead to the discovery of novel catalytic systems and reaction pathways. The insights gained from studying the reactivity of this specific molecule can contribute to the broader understanding of the behavior of conjugated systems and inform the design of new synthetic strategies.
Overview of Academic Research Trajectories and Methodological Frameworks for Dienyl Esters
Academic research on dienyl esters is characterized by several key trajectories aimed at expanding their synthetic utility and understanding their fundamental reactivity. A major focus has been the development of novel and efficient methods for their stereoselective synthesis. nih.gov Traditional olefination methods have been refined, and new catalytic approaches, particularly those involving transition metals, have emerged as powerful tools. snnu.edu.cnnih.gov For example, rhodium-catalyzed reactions have been shown to be effective for the synthesis of E-dienyl esters. researchgate.netacs.org
Another significant research avenue is the exploration of the reactivity of dienyl esters in various chemical transformations. Beyond the well-established Diels-Alder reaction, researchers are investigating their participation in other pericyclic reactions, as well as in transition metal-catalyzed cross-coupling and functionalization reactions. researchgate.net These studies aim to uncover new ways to selectively modify the diene system and introduce new functional groups.
Methodological frameworks for studying dienyl esters often involve a combination of experimental and computational approaches. High-throughput screening of catalysts and reaction conditions is frequently employed to optimize synthetic protocols. Mechanistic studies, utilizing techniques such as kinetic analysis and isotopic labeling, are conducted to gain a deeper understanding of reaction pathways. Computational chemistry, particularly density functional theory (DFT), is increasingly used to model reaction intermediates and transition states, providing valuable insights into the factors that control reactivity and selectivity. conicet.gov.ar These integrated approaches are driving the development of more efficient, selective, and sustainable methods for the synthesis and application of dienyl esters.
Data Tables
Table 1: Calculated Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C10H16O2 |
| Molecular Weight | 168.23 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(=C(C)C=CC(=O)OC)C |
| Isomeric SMILES | CC(=C(C)/C=C/C(=O)OC)C |
| InChI | InChI=1S/C10H16O2/c1-7-8(2)9(3)5-4-6-10(11)12-7/h4-5H,6H2,1-3H3 |
| InChIKey | FQZWSKJJJDQJSO-UHFFFAOYSA-N |
Table 2: Overview of Potential Reactivity of this compound
| Reaction Type | Reagents/Conditions | Expected Outcome |
| Diels-Alder Cycloaddition | Dienophile (e.g., maleic anhydride), heat | Formation of a cyclohexene derivative |
| Electrophilic Addition | HBr | Addition across one of the double bonds |
| Catalytic Hydrogenation | H2, Pd/C | Saturation of the double bonds |
| Ester Hydrolysis | NaOH, H2O | Carboxylate salt and methanol (B129727) |
| Reduction | LiAlH4 | Dienoic alcohol |
Structure
2D Structure
3D Structure
Properties
CAS No. |
109987-93-1 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
methyl 5,6-dimethylhepta-3,5-dienoate |
InChI |
InChI=1S/C10H16O2/c1-8(2)9(3)6-5-7-10(11)12-4/h5-6H,7H2,1-4H3 |
InChI Key |
ULVUUBFUZZTAKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C)C=CCC(=O)OC)C |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 5,6 Dimethylhepta 3,5 Dienoate
Established Synthetic Pathways to Methyl 5,6-dimethylhepta-3,5-dienoate
Traditional synthetic routes to dienyl esters can be broadly classified into convergent and linear strategies. These methods often rely on well-established olefination and esterification reactions.
Convergent syntheses involve the coupling of two or more fragments of the target molecule in the later stages of the synthesis, which can be more efficient for building complex structures. For a dienyl ester like this compound, a key convergent strategy is transition metal-catalyzed cross-coupling.
One prominent example of a convergent approach is the use of ene-diene cross-metathesis. This reaction, often employing ruthenium-based catalysts like the Grubbs-Hoveyda catalysts, can unite an alkene and a diene ester to form a more substituted dienyl ester. organic-chemistry.orgnih.gov For the synthesis of the target molecule, a conceivable pathway would involve the cross-metathesis of a terminal alkene with a pre-formed dienyl ester. The stereochemical outcome of the newly formed double bond is a critical aspect of this methodology, with catalysts often favoring the formation of the E-isomer. nih.gov
| Catalyst | Reactant A | Reactant B | Product Type | Key Features |
| Grubbs-Hoveyda II Catalyst | Terminal Alkene | Methyl (2Z,4E)-hexadienoate | Substituted (2Z,4E)-dienyl ester | Good yields, high E-selectivity for the new double bond. organic-chemistry.orgnih.gov |
| Fluorous GH-II Catalyst | Terminal Alkene | Methyl (2Z,4E)-hexadienoate | Substituted (2Z,4E)-dienyl ester | Useful for gram-scale reactions with catalyst recovery. nih.gov |
This table presents examples of catalysts and reactants used in convergent synthesis of dienyl esters.
Transition metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, also represent a powerful convergent strategy. nih.govmdpi.com These methods would involve the coupling of a vinyl-boron or vinyl-halide species with an appropriate coupling partner to construct the diene backbone.
Linear synthesis involves the stepwise modification of a starting material to build the target molecule. A plausible linear approach to this compound would start with a simpler precursor that is then elaborated.
A common linear strategy is the Wittig reaction or its variations (e.g., Horner-Wadsworth-Emmons reaction) to construct the diene system. nih.govsnnu.edu.cn This would typically involve the reaction of a phosphonium (B103445) ylide with an α,β-unsaturated aldehyde or ketone. The stereoselectivity of the resulting double bonds can often be controlled by the choice of reagents and reaction conditions. Following the formation of the dienyl carboxylic acid, a standard esterification procedure would yield the final product.
Another linear approach involves the functionalization of a pre-existing hydrocarbon chain. This could involve selective oxidation, halogenation, and elimination reactions to introduce the required double bonds and the ester functionality.
Novel and Sustainable Synthetic Approaches for this compound
Recent advances in organic synthesis have focused on the development of more sustainable and efficient methods. These include the use of catalytic systems to minimize waste and the exploration of biocatalysis.
Transition metal catalysis offers a range of methods for the efficient construction of diene systems. nih.gov Ruthenium-catalyzed enyne metathesis, for instance, can produce 1,3-dienes from the reaction of an alkyne and an alkene. mdpi.com Nickel-catalyzed hydroalkenylation is another atom-economical method for creating substituted allylic compounds from 1,3-dienes. nih.gov
Rhodium-catalyzed reactions have also been employed for the synthesis of E-dienyl esters through the cyclometalation of a carboxylic acid and acetylene. researchgate.net This method is notable for its mild conditions and high stereoselectivity. researchgate.net
| Catalyst System | Reaction Type | Substrates | Product Feature |
| Rhodium catalyst | Cascade cyclometalation/C-O coupling | Carboxylic acid, Acetylene | Exclusive E-stereoselectivity. researchgate.net |
| Ruthenium(0) catalyst | Cross-dimerization | Borylated 1,3-diene, Alkene | Forms borylated 1,4-dienes. rsc.org |
| Nickel-NHC complex | Cross-hydroalkenylation | Cyclic 1,3-diene, Terminal olefin | Enantioenriched 1,4-dienes. nih.govsnnu.edu.cn |
This table illustrates various catalytic methodologies for diene synthesis.
While traditional Fischer-Speier esterification, which involves treating a carboxylic acid with an alcohol in the presence of an acid catalyst, is a well-established method, it often requires a large excess of the alcohol and harsh conditions. masterorganicchemistry.commasterorganicchemistry.com
More advanced and milder esterification techniques have been developed. These include the use of coupling reagents that activate the carboxylic acid, allowing for reaction with the alcohol under milder conditions. organic-chemistry.org Iridium-catalyzed C5-regioselective esterification of dienyl alcohols with carboxylic acids provides a direct route to 1,3-dienyl-5-ester compounds with high regioselectivity and E-selectivity. researchgate.net The use of solid-supported catalysts, such as dried Dowex H+ resin, offers a greener approach with easy catalyst separation and potential for recycling. nih.gov
Biocatalysis has emerged as a powerful tool for sustainable chemical synthesis. Enzymes, particularly lipases, are widely used for esterification reactions due to their high selectivity and ability to function under mild conditions. mdpi.com
The synthesis of esters using immobilized lipases, such as Novozym® 435 (Candida antarctica lipase (B570770) B), has been extensively studied. mdpi.commdpi.com These enzymes can catalyze the esterification of a variety of carboxylic acids and alcohols in solvent-free media, leading to high-purity products. mdpi.com The selectivity of the lipase for substrates of different chain lengths and branching can be a key factor in the successful synthesis of a specific target molecule like this compound. mdpi.com
| Enzyme | Reaction Type | Substrates | Key Advantages |
| Candida antarctica Lipase B (CaLB) | Esterification | Carboxylic acids, Alcohols | High catalytic activity and selectivity, broad thermostability. mdpi.com |
| Humicola insolens Cutinase (HiC) | Esterification | Long-chain alcohols and acids | Potential for selectivity in polyester (B1180765) synthesis. mdpi.com |
| Thermobifida cellulosilytica Cutinase 1 (Thc_Cut1) | Esterification | Short-chain monomers | Active on smaller substrates. mdpi.com |
This table provides examples of enzymes used in biocatalytic ester synthesis.
The application of biocatalysis to the synthesis of dienyl esters is a promising area of research that aligns with the principles of green chemistry. mdpi.comresearchgate.net
Optimization of Reaction Parameters for this compound Production
Due to the lack of specific literature on the synthesis of this compound, a detailed discussion on the optimization of its reaction parameters cannot be provided. The following subsections, therefore, represent a general framework for the types of investigations that would be necessary to establish an efficient synthetic protocol.
Investigation of Solvent Systems and Their Influence on Selectivity
The choice of solvent is a critical parameter in chemical synthesis, capable of significantly influencing reaction rates and product selectivity. For the hypothetical synthesis of this compound, a systematic investigation of various solvent systems would be imperative. This would involve screening a range of solvents with varying polarities and coordinating abilities to determine their effect on the formation of the desired product over potential side-products.
A hypothetical screening of solvents could yield data such as that presented in the interactive table below.
| Solvent | Dielectric Constant (ε) | Yield (%) | Selectivity (%) |
| Dichloromethane | 9.1 | 65 | 80 |
| Tetrahydrofuran | 7.6 | 72 | 85 |
| Acetonitrile | 37.5 | 58 | 75 |
| Toluene | 2.4 | 75 | 90 |
| N,N-Dimethylformamide | 36.7 | 50 | 60 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Temperature and Pressure Effects on Reaction Kinetics and Yield
Temperature and pressure are fundamental thermodynamic parameters that govern the kinetics and equilibrium of a chemical reaction. A detailed study of their effects on the synthesis of this compound would be essential for process optimization. Varying the reaction temperature would allow for the determination of the activation energy of the desired reaction pathway and help in minimizing competing side reactions that may be favored at different temperatures. Similarly, for reactions involving gaseous reagents or intermediates, pressure modulation could be a key factor in enhancing reaction rates and yields.
Catalyst Loading and Ligand Design Optimization
In many synthetic transformations, particularly those involving transition metal catalysis, the nature of the catalyst and its associated ligands plays a pivotal role. Optimizing the catalyst loading is crucial to balance reaction efficiency with economic and environmental considerations. Furthermore, the electronic and steric properties of ligands can be fine-tuned to enhance the selectivity and activity of the catalyst. For a potential synthesis of this compound, a screening of different catalyst systems and a systematic modification of ligand architecture would be a critical step in developing a robust and efficient methodology.
Mechanistic Elucidation of this compound Formation Reactions
A thorough understanding of the reaction mechanism is fundamental to the rational optimization of a synthetic process. However, without established synthetic routes to this compound, any discussion of its formation mechanism remains speculative.
Identification and Characterization of Key Reaction Intermediates
The elucidation of a reaction mechanism hinges on the identification and characterization of transient intermediates. Techniques such as in-situ spectroscopy (e.g., NMR, IR), mass spectrometry, and trapping experiments would be employed to probe the reaction mixture for short-lived species. The structural characterization of these intermediates would provide crucial insights into the step-wise transformation of reactants to the final product.
Reactivity and Mechanistic Investigations of Methyl 5,6 Dimethylhepta 3,5 Dienoate
Pericyclic Reactions Involving the Conjugated Diene System of Methyl 5,6-dimethylhepta-3,5-dienoate
The conjugated diene system is the most reactive site in this compound, making it a prime candidate for pericyclic reactions. These reactions, which proceed through a cyclic transition state, are a powerful tool in organic synthesis for the construction of cyclic molecules. sigmaaldrich.com
Diels-Alder Cycloaddition Reactions
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is one of the most powerful methods for forming six-membered rings. wikipedia.org this compound is expected to readily participate as the diene component in such reactions. The presence of the electron-donating methyl groups and the electron-withdrawing methyl ester group influences the electronic properties of the diene system, which in turn affects its reactivity.
When an unsymmetrical diene reacts with an unsymmetrical dienophile, the question of regiochemistry arises. chemistrysteps.com The regioselectivity of the Diels-Alder reaction is largely governed by the electronic effects of the substituents on both the diene and the dienophile. masterorganicchemistry.com In the case of this compound, the two methyl groups at the 5- and 6-positions act as electron-donating groups, increasing the electron density of the diene. The methyl ester group, being electron-withdrawing, decreases the electron density at the other end of the diene system.
This electronic differentiation is key to predicting the regiochemical outcome. For a typical Diels-Alder reaction with an electron-poor dienophile (e.g., one bearing a carbonyl or cyano group), the most nucleophilic carbon of the diene will preferentially bond to the most electrophilic carbon of the dienophile. masterorganicchemistry.com The electron-donating methyl groups on this compound increase the nucleophilicity of the C6 end of the diene system.
The following table illustrates the predicted regiochemical outcome of the Diels-Alder reaction between this compound and a generic electron-deficient dienophile, methyl acrylate (B77674).
| Diene | Dienophile | Predicted Major Regioisomer | Rationale |
| This compound | Methyl Acrylate | "Para-like" adduct | The electron-donating methyl groups at C5 and C6 increase the electron density at C6, making it the most nucleophilic center of the diene. The electron-withdrawing ester group of methyl acrylate makes its β-carbon the most electrophilic center. The preferred orientation aligns these two centers. |
The Diels-Alder reaction is a stereospecific reaction, meaning that the stereochemistry of the reactants is preserved in the product. masterorganicchemistry.com For the dienophile, if the substituents are cis, they will be cis in the product, and if they are trans, they will be trans in the product.
For the diene, the stereochemistry of the substituents on the termini of the diene also influences the stereochemistry of the product. masterorganicchemistry.com In this compound, the substituents at the termini are the hydrogen and methyl group at C6 and the hydrogen and the rest of the ester-containing chain at C3. The relative orientation of these groups in the transition state will determine the stereochemistry of the newly formed chiral centers in the cyclohexene (B86901) product.
Furthermore, when cyclic dienophiles are not used, the endo/exo selectivity is a key stereochemical consideration. The "endo rule" generally predicts that for a normal electron-demand Diels-Alder reaction, the dienophile's electron-withdrawing groups will be oriented towards the developing pi-bond of the diene in the transition state, leading to the endo product as the major isomer under kinetic control. organic-chemistry.org
The hetero-Diels-Alder reaction is a variation of the Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, such as oxygen or nitrogen. researchgate.net This reaction is a powerful tool for the synthesis of heterocyclic compounds. sigmaaldrich.com
This compound could potentially act as the diene in a hetero-Diels-Alder reaction with a heterodienophile, such as an imine or a carbonyl compound. The regioselectivity and stereoselectivity of such reactions would be governed by similar electronic and steric principles as the all-carbon Diels-Alder reaction. The electron-rich nature of the diene, due to the methyl groups, would favor reactions with electron-poor heterodienophiles.
[2+2] Cycloaddition Reactions
While [4+2] cycloadditions like the Diels-Alder reaction are thermally allowed and generally favored for conjugated dienes, [2+2] cycloadditions are typically thermally forbidden and proceed photochemically. Under photochemical conditions, it is conceivable that this compound could undergo a [2+2] cycloaddition with an alkene to form a four-membered ring. However, the Diels-Alder reaction is generally a more facile and common pathway for conjugated dienes.
Sigmatropic Rearrangements of Dienyl Esters
Sigmatropic rearrangements are pericyclic reactions in which a sigma bond migrates across a conjugated pi-electron system. libretexts.org The structure of this compound makes it a potential candidate for certain types of sigmatropic rearrangements. For instance, a chemistrysteps.comrsc.org-hydride shift could occur if a hydrogen atom at an allylic position can migrate to the terminus of the diene system. However, the substitution pattern of this compound does not present a readily available hydrogen for a typical chemistrysteps.comrsc.org-hydride shift.
More plausible would be a wikipedia.orgwikipedia.org-sigmatropic rearrangement if the molecule were to be modified to contain an appropriate substituent. For example, if the ester were to be converted to an allyl ether, a Claisen-type rearrangement could be envisioned. As it stands, the provided structure is not primed for a common, low-energy sigmatropic rearrangement.
Electrocyclic Reactions of Dienyl Systems
Electrocyclic reactions are a class of pericyclic reactions that involve the intramolecular cyclization of a conjugated polyene to form a cyclic compound with one fewer π-bond and one additional σ-bond. These reactions are stereospecific and their outcome is dictated by the principles of orbital symmetry, often summarized by the Woodward-Hoffmann rules. The stereochemistry of the product depends on whether the reaction is initiated by heat (thermal conditions) or light (photochemical conditions).
For a conjugated diene system like that in this compound, a 4π-electron system, the stereochemical outcome of an electrocyclic ring closure is predictable. Under thermal conditions, the reaction proceeds through a conrotatory motion of the terminal p-orbitals of the diene. This means that the substituents at the termini of the diene system rotate in the same direction (both clockwise or both counter-clockwise) during the formation of the new σ-bond. Conversely, under photochemical conditions, the reaction proceeds through a disrotatory motion, where the substituents rotate in opposite directions.
The stereochemistry of these reactions is governed by the symmetry of the Highest Occupied Molecular Orbital (HOMO) of the diene. nih.govacs.org In the ground state (thermal conditions), the HOMO of a 4π system has a C2 axis of symmetry, leading to a conrotatory closure. wikipedia.orgacs.org Upon photochemical excitation, an electron is promoted to the Lowest Unoccupied Molecular Orbital (LUMO), which then becomes the new HOMO. This excited-state HOMO has a mirror plane of symmetry, resulting in a disrotatory closure. nih.govacs.org
While the ring-closure of simple conjugated dienes to form cyclobutenes can be thermodynamically unfavorable due to ring strain, the principles of these reactions are well-established. nih.govnih.gov The specific substitution pattern of this compound would influence the feasibility and stereochemical outcome of such a transformation.
Table 1: Predicted Stereochemical Outcome of Electrocyclic Reactions of a Generic 4π System
| Condition | Number of π Electrons | Mode of Rotation | Stereochemical Outcome |
| Thermal | 4n (e.g., 4) | Conrotatory | Specific isomer based on starting diene geometry |
| Photochemical | 4n (e.g., 4) | Disrotatory | Specific isomer based on starting diene geometry |
| Thermal | 4n+2 (e.g., 6) | Disrotatory | Specific isomer based on starting triene geometry |
| Photochemical | 4n+2 (e.g., 6) | Conrotatory | Specific isomer based on starting triene geometry |
This table is based on the generalized Woodward-Hoffmann rules for electrocyclic reactions. nih.gov
Electrophilic and Nucleophilic Additions to this compound
The conjugated diene moiety of this compound is susceptible to attack by both electrophiles and nucleophiles. The regioselectivity and stereoselectivity of these additions are influenced by the electronic effects of the methyl and ester substituents, as well as the reaction conditions.
The addition of halogens (e.g., Br₂, Cl₂) to conjugated dienes can proceed via 1,2-addition or 1,4-addition pathways, leading to a mixture of products. The reaction is initiated by the electrophilic attack of the halogen on one of the double bonds, forming a resonance-stabilized allylic carbocation intermediate. The subsequent attack by the halide ion can occur at either C2 or C4 of this intermediate.
The product distribution is often dependent on the reaction temperature. At lower temperatures, the reaction is under kinetic control, and the 1,2-addition product, which is formed faster, tends to predominate. At higher temperatures, the reaction is under thermodynamic control, and the more stable 1,4-addition product is often the major isomer. The substitution pattern of this compound would further influence the stability of the carbocation intermediate and thus the regioselectivity of the halogenation.
Catalytic hydrogenation of this compound presents a chemoselectivity challenge due to the presence of two reducible functional groups: the carbon-carbon double bonds and the ester group. The choice of catalyst and reaction conditions is crucial to selectively reduce one functional group in the presence of the other.
Typically, hydrogenation of the diene can be achieved using catalysts such as palladium on carbon (Pd/C) or Raney nickel under mild conditions (e.g., low hydrogen pressure and room temperature). Under these conditions, the ester group is generally unreactive. Complete reduction of both the diene and the ester to the corresponding saturated alcohol would require more forcing conditions, such as higher pressures and temperatures, or the use of more reactive catalysts like ruthenium or rhodium.
Chemoselective reduction can also be achieved using hydride-donating reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that will typically not reduce an ester, allowing for the potential selective reduction of other functional groups if they were present (e.g., a ketone). beilstein-journals.orgyoutube.com To reduce the ester group in the presence of the diene, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) would be required. However, LiAlH₄ would also reduce the double bonds of the diene. Therefore, protecting group strategies might be necessary to achieve certain selective reductions.
The epoxidation of the conjugated diene system in this compound can lead to the formation of vinyl epoxides, which are versatile synthetic intermediates. The regioselectivity of epoxidation is influenced by the electronic and steric properties of the double bonds. Generally, the more electron-rich double bond will react faster with electrophilic epoxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA).
In cases of dienes with directing groups, such as allylic alcohols, high diastereoselectivity can be achieved. organic-chemistry.org For conjugated dienes, the regioselectivity can be influenced by the substitution pattern. acs.orgnih.gov The presence of an electron-withdrawing ester group can deactivate the adjacent double bond, potentially favoring epoxidation at the more distant double bond. acs.org Asymmetric epoxidation methods, using chiral catalysts, can provide access to enantioenriched epoxides. acs.orgnih.gov
Dihydroxylation of the diene can be accomplished using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). These reactions typically proceed via a syn-addition mechanism. For a conjugated diene, selective dihydroxylation of one double bond over the other can be challenging and may lead to a mixture of products. The choice of reagents and reaction conditions can influence the regioselectivity.
Transition Metal-Catalyzed Transformations of this compound
Transition metal catalysis offers a powerful toolkit for the functionalization of conjugated dienes. acs.orgnih.gov Reactions such as cross-coupling can be used to form new carbon-carbon bonds at the sp²-hybridized carbons of the diene system in this compound.
To perform a cross-coupling reaction, one of the dienyl positions would first need to be converted into a suitable electrophile, such as a vinyl halide or triflate. Alternatively, the diene could be transformed into a nucleophilic organometallic species.
Suzuki Coupling: This reaction involves the palladium-catalyzed coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate. wikipedia.orgorganic-chemistry.org A vinyl halide or triflate derived from this compound could be coupled with a variety of organoboronic acids to introduce new aryl, vinyl, or alkyl substituents. nih.govnih.gov The reaction generally proceeds with retention of the double bond stereochemistry. wikipedia.org
Stille Coupling: The Stille reaction is a palladium-catalyzed cross-coupling of an organotin compound with an organic halide or triflate. wikipedia.orglibretexts.org Similar to the Suzuki coupling, a vinyl halide derivative of the starting dienoate could be coupled with an organostannane. organic-chemistry.orguwindsor.ca The Stille reaction is known for its tolerance of a wide range of functional groups. harvard.edu
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgyoutube.com While not a direct functionalization of the diene itself, a vinyl halide derived from the dienoate could participate in a Heck reaction with another alkene to form a more extended conjugated system. nih.govnih.govorganic-chemistry.org
Table 2: Overview of Potential Cross-Coupling Reactions
| Reaction Name | Electrophile | Nucleophile | Catalyst | Key Features |
| Suzuki Coupling | Vinyl Halide/Triflate | Organoboronic Acid/Ester | Palladium Complex | Mild conditions, low toxicity of boron reagents. wikipedia.orgnih.gov |
| Stille Coupling | Vinyl Halide/Triflate | Organostannane | Palladium Complex | Tolerates many functional groups, but tin reagents are toxic. wikipedia.orgorganic-chemistry.org |
| Heck Reaction | Vinyl Halide | Alkene | Palladium Complex | Forms a new C-C bond with an alkene, often with high stereoselectivity. wikipedia.orgorganic-chemistry.org |
Olefin Metathesis Reactions
There is no available scientific literature detailing the participation of this compound in olefin metathesis reactions. This includes ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). As such, there are no published research findings, catalyst systems, or reaction conditions to report for this specific substrate.
Carbonylation and Hydroformylation Processes
Similarly, a thorough search of chemical literature reveals no specific studies on the carbonylation or hydroformylation of this compound. Research on the introduction of a carbonyl group or a formyl group across the double bonds of this particular dienoate has not been reported. Therefore, no data on reaction outcomes, regioselectivity, or catalyst performance can be presented.
C-H Functionalization of Dienyl Systems
Investigations into the direct C-H functionalization of the dienyl system within this compound have not been documented in peer-reviewed journals or patents. While C-H activation is a prominent field in organic synthesis, its application to this specific molecule has not been described. There are no detailed research findings or mechanistic studies available to be included in this section.
Derivatization and Advanced Functionalization of Methyl 5,6 Dimethylhepta 3,5 Dienoate
Chemical Transformations of the Ester Moiety in Methyl 5,6-dimethylhepta-3,5-dienoate
The ester group in this compound is a versatile functional handle that can be modified through several classic organic reactions.
Transesterification is a fundamental process for converting one ester into another by reaction with an alcohol in the presence of a catalyst. This reaction is typically an equilibrium process, and strategies such as using a large excess of the reactant alcohol or removing the methanol (B129727) byproduct can be employed to drive the reaction to completion. For this compound, this allows for the synthesis of a variety of alkyl esters, which can modulate the compound's physical and chemical properties.
Both acid and base catalysis can be employed. Acid-catalyzed transesterification, often using mineral acids like H₂SO₄ or HCl, proceeds by protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by the alcohol. Base-catalyzed transesterification, using alkoxides such as sodium ethoxide or potassium tert-butoxide, involves the nucleophilic attack of the alkoxide on the ester carbonyl.
Table 1: Hypothetical Transesterification Reactions of this compound
| Reactant Alcohol | Catalyst | Product |
| Ethanol | H₂SO₄ (cat.) | Ethyl 5,6-dimethylhepta-3,5-dienoate |
| Isopropanol | NaOiPr (cat.) | Isopropyl 5,6-dimethylhepta-3,5-dienoate |
| Benzyl alcohol | Ti(OiPr)₄ (cat.) | Benzyl 5,6-dimethylhepta-3,5-dienoate |
| Ethylene glycol | p-TsOH (cat.) | Bis(5,6-dimethylhepta-3,5-dienoate) ethane-1,2-diyl ester |
The ester can be hydrolyzed to the corresponding carboxylic acid, 5,6-dimethylhepta-3,5-dienoic acid, under either acidic or basic conditions. Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is driven to completion by using an excess of water.
Basic hydrolysis, also known as saponification, is an irreversible process where a stoichiometric amount of base, such as sodium hydroxide (B78521) or potassium hydroxide, is used. The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the free carboxylic acid.
The resulting 5,6-dimethylhepta-3,5-dienoic acid is a valuable intermediate that can be further derivatized. For example, it can be converted to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which can then be used in a variety of acylation reactions.
The methyl ester can be directly converted to amides by reaction with primary or secondary amines. This aminolysis is often slower than hydrolysis and may require heating or catalysis.
Reduction of the ester moiety offers a pathway to aldehydes or primary alcohols. The use of diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C) is a common method for the partial reduction of esters to aldehydes. Care must be taken to avoid over-reduction to the alcohol.
For the complete reduction to the corresponding primary alcohol, 5,6-dimethylhepta-3,5-dien-1-ol, stronger reducing agents like lithium aluminum hydride (LiAlH₄) are typically used. This reaction proceeds via the intermediate aldehyde, which is immediately reduced further.
Table 2: Hypothetical Reduction and Amidation Reactions
| Reagent(s) | Product |
| 1. DIBAL-H, -78 °C; 2. H₂O | 5,6-Dimethylhepta-3,5-dienal |
| 1. LiAlH₄, THF; 2. H₃O⁺ | 5,6-Dimethylhepta-3,5-dien-1-ol |
| NH₃, heat | 5,6-Dimethylhepta-3,5-dienamide |
| (CH₃)₂NH, heat | N,N,5,6-tetramethylhepta-3,5-dienamide |
Selective Functionalization of the Diene System
The conjugated diene system in this compound provides a rich platform for a variety of selective functionalization reactions. The presence of two double bonds with different substitution patterns allows for potential regioselectivity.
The terminal double bond (between C3 and C4) is generally more sterically accessible and may be more reactive towards certain electrophiles.
Epoxidation: Selective epoxidation of the terminal double bond can be achieved using various reagents. Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) could potentially favor the more electron-rich internal double bond, but directed epoxidation methods or the use of bulky reagents might favor the terminal position.
Diels-Alder Reaction: The diene can act as the 4π component in a [4+2] cycloaddition reaction with a dienophile. The regioselectivity of this reaction would be governed by the electronic effects of the substituents on both the diene and the dienophile. The electron-withdrawing ester group would influence the frontier molecular orbitals of the diene system.
Hydrometallation: Reactions such as hydroboration, followed by oxidation, can lead to the formation of alcohols. The regioselectivity of hydroboration is typically controlled by both steric and electronic factors, with boron generally adding to the less substituted carbon atom.
The internal, more substituted double bond (between C5 and C6) is more electron-rich due to the presence of two methyl groups, which could lead to preferential attack by certain electrophiles.
Electrophilic Addition: Addition of electrophiles such as halogens (Br₂, Cl₂) or hydrohalic acids (HBr, HCl) would likely proceed via the most stable carbocation intermediate. In this case, attack at the C5 position would generate a tertiary carbocation at C6, which is stabilized by the adjacent double bond (allylic) and the two methyl groups.
Dihydroxylation: Dihydroxylation using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) could potentially show selectivity for the more electron-rich internal double bond, leading to the formation of a diol at the C5 and C6 positions. The stereochemistry of this addition is typically syn.
Catalytic Hydrogenation: Selective hydrogenation of one double bond over the other can be challenging but may be achieved under carefully controlled conditions using specific catalysts (e.g., Wilkinson's catalyst) that can differentiate between the steric and electronic environments of the two alkenes.
Table 3: Potential Regioselective Reactions of the Diene System
| Reagent(s) | Potential Major Product (Site of Functionalization) | Reaction Type |
| Dienophile (e.g., Maleic anhydride) | Diels-Alder adduct | Cycloaddition |
| m-CPBA | Epoxide at C5-C6 | Epoxidation |
| 1. BH₃·THF; 2. H₂O₂, NaOH | Alcohol at C4 | Hydroboration-Oxidation |
| OsO₄, NMO | Diol at C5-C6 | Dihydroxylation |
| HBr | Bromide at C6 (via allylic carbocation) | Electrophilic Addition |
Stereoselective Introduction of Chiral Centers into this compound Derivatives
The planar and prochiral nature of the conjugated diene system in this compound and its derivatives offers multiple avenues for the introduction of stereogenic centers. Reactions such as conjugate additions, cycloadditions, and electrophilic additions can, in principle, be rendered stereoselective. The key to achieving high levels of stereocontrol lies in the effective differentiation of the enantiotopic or diastereotopic faces of the molecule during bond formation.
Application of Chiral Auxiliaries in Diastereoselective Reactions
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary can be removed and ideally recycled. In the context of this compound derivatives, a chiral auxiliary could be appended to the ester functionality to exert stereocontrol over reactions at the diene system.
One of the most common applications of chiral auxiliaries is in diastereoselective conjugate addition reactions. For instance, the ester group of this compound can be converted to an amide by reaction with a chiral amine. The resulting chiral α,β-unsaturated amide can then undergo diastereoselective conjugate addition of a nucleophile. The chiral auxiliary, by virtue of its steric bulk and/or coordinating ability, can effectively shield one face of the conjugated system, leading to a preferential attack of the nucleophile from the less hindered face.
For example, the use of Evans' chiral oxazolidinone auxiliaries has been widely successful in controlling the stereochemistry of conjugate additions to α,β-unsaturated systems. While specific studies on this compound are not prevalent in the literature, the principles can be extrapolated. The reaction of a chiral derivative with an organocuprate reagent, for example, would be expected to proceed with a high degree of diastereoselectivity.
| Entry | Chiral Auxiliary | Nucleophile | Diastereomeric Ratio (d.r.) |
| 1 | (R)-4-benzyl-2-oxazolidinone | Me₂CuLi | >95:5 |
| 2 | (S)-4-isopropyl-2-oxazolidinone | Bu₂CuLi | >90:10 |
| 3 | (1R,2S)-Ephedrine | Ph₂CuLi | >92:8 |
Table 1: Illustrative diastereoselectivities in the conjugate addition to a chiral amide derivative of a substituted hepta-3,5-dienoic acid. Data is hypothetical and based on typical results for similar α,β-unsaturated systems.
The diastereomeric products can then be separated by standard chromatographic techniques, and subsequent cleavage of the chiral auxiliary would afford the enantiomerically enriched product.
Asymmetric Catalysis for Enantioselective Functionalization
Asymmetric catalysis offers a more atom-economical and elegant approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. In this strategy, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. The catalyst creates a chiral environment around the substrate, leading to a differentiation of the transition states for the formation of the two enantiomers.
For the functionalization of this compound, various asymmetric catalytic transformations can be envisioned. For example, a chiral Lewis acid could be employed to activate the conjugated ester towards nucleophilic attack. The coordination of the Lewis acid to the carbonyl oxygen would lower the LUMO of the dienoate system and, if the Lewis acid is chiral, it can create a chiral pocket that directs the incoming nucleophile to one of the enantiotopic faces of the molecule.
Another powerful approach is the use of transition metal catalysis. Chiral phosphine (B1218219) ligands in combination with transition metals like rhodium, palladium, or copper have been extensively used in a wide array of asymmetric transformations. For instance, the asymmetric conjugate addition of organoboron reagents (asymmetric 1,4-addition) to conjugated dienoates, catalyzed by a chiral rhodium complex, could be a viable strategy to introduce a chiral center at the γ-position.
| Entry | Chiral Ligand | Metal Catalyst | Enantiomeric Excess (e.e.) |
| 1 | (S)-BINAP | Rh(acac)(CO)₂ | 92% |
| 2 | (R,R)-QuinoxP* | [Rh(cod)Cl]₂ | 95% |
| 3 | (S,S)-f-Binaphane | [Rh(cod)₂]BF₄ | 98% |
Table 2: Representative enantioselectivities for the rhodium-catalyzed asymmetric 1,4-addition of an arylboronic acid to a conjugated dienoate. Data is illustrative and based on established methodologies for similar substrates.
Furthermore, organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral amines or Brønsted acids can catalyze a variety of reactions on α,β-unsaturated systems. For example, the enantioselective Michael addition of a carbon nucleophile to this compound could be catalyzed by a chiral secondary amine via the formation of a transient chiral iminium ion.
Resolution Techniques for Chiral Dienyl Ester Derivatives
In cases where a stereoselective synthesis is not feasible or provides products with insufficient enantiomeric purity, resolution of a racemic mixture can be employed. Resolution is the process of separating a racemate into its constituent enantiomers.
For chiral derivatives of this compound, which are esters, a common resolution strategy involves the hydrolysis of the ester to the corresponding carboxylic acid. The racemic carboxylic acid can then be reacted with a chiral resolving agent, typically a chiral amine such as brucine, strychnine, or a synthetic chiral amine, to form a pair of diastereomeric salts. These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once the diastereomeric salts are separated, the pure enantiomers of the carboxylic acid can be recovered by treatment with an acid.
Alternatively, enzymatic resolution offers a highly selective method for separating enantiomers. Lipases are commonly used enzymes that can selectively hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted. The resulting mixture of the hydrolyzed acid and the unreacted ester can then be easily separated.
| Entry | Enzyme | Resolution Method | Enantiomeric Excess (e.e.) of Recovered Ester |
| 1 | Candida antarctica Lipase (B570770) B (CALB) | Kinetic Resolution | >99% |
| 2 | Pseudomonas cepacia Lipase (PCL) | Kinetic Resolution | 98% |
| 3 | Porcine Pancreatic Lipase (PPL) | Kinetic Resolution | 95% |
Table 3: Illustrative results for the enzymatic kinetic resolution of a racemic alkyl hepta-3,5-dienoate. Data is hypothetical and based on the typical performance of these enzymes.
Finally, chiral chromatography is a powerful analytical and preparative technique for the separation of enantiomers. A racemic mixture of a this compound derivative can be passed through a chromatography column containing a chiral stationary phase (CSP). The two enantiomers will interact differently with the CSP, leading to different retention times and allowing for their separation.
Computational and Theoretical Investigations of Methyl 5,6 Dimethylhepta 3,5 Dienoate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like Methyl 5,6-dimethylhepta-3,5-dienoate. These computational methods, such as Density Functional Theory (DFT) and ab initio calculations, provide insights into the electronic structure, which in turn governs the molecule's reactivity and spectroscopic characteristics.
Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of chemical species. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity.
For this compound, FMO analysis would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The spatial distribution of the HOMO and LUMO would highlight the specific atoms or bonds involved in potential chemical reactions.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These are example values and would need to be determined through specific quantum chemical calculations.
The distribution of electron density within a molecule is key to understanding its interactions with other molecules. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom of this compound. This information helps in identifying electron-rich and electron-deficient sites.
An electrostatic potential (ESP) surface provides a visual representation of the charge distribution. The ESP map would illustrate the regions of positive and negative electrostatic potential on the molecule's surface, offering a guide to its intermolecular interactions and reactive sites. For instance, regions of negative potential would likely be sites for electrophilic attack.
Computational chemistry allows for the accurate prediction of various spectroscopic parameters. For this compound, this would include nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. liverpool.ac.uknih.gov
The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate NMR chemical shifts. nih.gov Comparing the predicted spectra with experimental data can help confirm the molecule's structure and conformation. Similarly, the calculation of vibrational frequencies can aid in the interpretation of experimental IR and Raman spectra, with each calculated frequency corresponding to a specific vibrational mode of the molecule.
Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (ester methyl) | 51.8 |
| C2 (carbonyl) | 167.2 |
| C3 | 120.5 |
| C4 | 145.1 |
| C5 | 138.9 |
| C6 | 132.4 |
| C7 | 20.3 |
| C5-methyl | 18.7 |
| C6-methyl | 19.5 |
Note: These are example values for illustrative purposes.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone.
To understand a chemical reaction involving this compound, one would computationally map the potential energy surface (PES) for the reaction. researchgate.net This involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, the transition states that connect them.
Transition state theory allows for the calculation of reaction rates from the properties of the transition state. Characterizing the geometry and vibrational frequencies of the transition state provides a detailed picture of the bond-breaking and bond-forming processes that occur during the reaction.
Computational methods play a crucial role in the rational design of new and improved catalysts. umd.edusc.edu By understanding the mechanism of a catalyzed reaction involving a dienyl ester like this compound, researchers can computationally screen potential catalysts and modify their structures to enhance activity, selectivity, and efficiency.
For instance, in the context of cross-metathesis reactions to synthesize dienyl esters, computational modeling could be used to study the interaction of the dienyl ester with different Grubbs-type catalysts. organic-chemistry.orgnih.gov This could involve calculating the binding energies of the substrate to the catalyst and the energy barriers for the key steps in the catalytic cycle. Such studies can guide the development of more effective catalysts for the synthesis and transformation of this class of compounds. nih.gov
In-Depth Analysis of this compound Reveals Limited Research
Despite a thorough search of available scientific literature and databases, detailed computational and theoretical investigations specifically focused on the chemical compound this compound are not presently available. This scarcity of dedicated research prevents a comprehensive analysis as outlined in the requested article structure.
While general principles of computational chemistry, solvent effects, and conformational analysis are well-established for similar organic molecules, applying these concepts directly to this compound without specific studies would be speculative. The intricate interplay of its specific stereochemistry, electronic structure, and substituent effects necessitates targeted research to provide scientifically accurate data.
Currently, there are no published studies that would allow for a detailed discussion of the following for this compound:
Computational and Theoretical Investigations: No specific computational studies detailing the electronic properties, reactivity indices, or theoretical reaction mechanisms involving this compound were identified.
Solvent Effects in Theoretical Reaction Modeling: While the influence of solvents on chemical reactions is a broad area of study, there is no specific research modeling these effects on reactions involving this compound.
Conformational Analysis: Detailed conformational analyses, including the identification of stable conformers, rotational energy barriers, and the influence of conformation on intramolecular interactions and reactivity, have not been reported for this specific molecule.
The absence of such fundamental research means that data tables on stable conformers, rotational barriers, or solvent effects on reaction kinetics for this compound cannot be generated.
It is important to note that information exists for structurally related but distinct compounds. However, due to the precise nature of chemical structures and their properties, extrapolating findings from these related molecules to this compound would not meet the standards of scientific accuracy.
Further experimental and theoretical research is required to elucidate the specific chemical and physical properties of this compound. Such studies would be invaluable for a deeper understanding of its behavior and potential applications.
Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 5,6 Dimethylhepta 3,5 Dienoate and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual nuclei. For Methyl 5,6-dimethylhepta-3,5-dienoate, a suite of one-dimensional and multi-dimensional NMR experiments would be employed to assign all proton (¹H) and carbon (¹³C) signals.
One-dimensional ¹H NMR spectra of fatty acid derivatives typically show characteristic signals. For instance, the methyl ester protons are expected to appear as a sharp singlet around 3.7 ppm. aocs.org Protons on carbons alpha to a carbonyl group generally resonate around 2.35 ppm. aocs.org In unsaturated systems like this compound, the olefinic protons would produce signals in the downfield region of the spectrum.
While one-dimensional NMR provides initial data, complex molecules often exhibit signal overlap, necessitating the use of two-dimensional (2D) NMR experiments for complete assignment. nih.govnih.gov These techniques correlate nuclei based on through-bond or through-space interactions, allowing for the piecing together of the molecular structure. sciopen.com
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would be crucial in establishing the connectivity of the heptadiene backbone.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate protons with their directly attached carbons. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for identifying longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for connecting different spin systems, such as linking the methyl ester group to the main carbon chain.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, providing information about the molecule's stereochemistry and conformation. For this compound, NOESY could help determine the geometry around the double bonds.
The following table provides hypothetical but expected ¹H and ¹³C NMR chemical shifts for this compound, which would be confirmed using the aforementioned 2D NMR techniques.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 1 (OCH₃) | ~3.7 (s) | ~51.5 | C2 |
| 2 (C=O) | - | ~167.0 | - |
| 3 (CH) | ~5.8 (d) | ~120.0 | C2, C4, C5 |
| 4 (CH) | ~7.2 (d) | ~145.0 | C2, C3, C5, C6 |
| 5 (C) | - | ~135.0 | - |
| 6 (C) | - | ~140.0 | - |
| 7 (CH₃) | ~1.9 (s) | ~20.0 | C5, C6 |
| 8 (CH₃) | ~1.8 (s) | ~15.0 | C5, C6 |
| 9 (CH₃) | ~1.1 (d) | ~22.0 | C5, C6 |
Data is hypothetical and based on typical values for similar functional groups and structural motifs.
Beyond standard 2D NMR, advanced pulse sequences can provide more nuanced structural information. Techniques such as Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to distinguish between true NOE effects and those arising from chemical exchange. For determining the relative stereochemistry of the methyl groups, long-range HMBC or specialized 1D NOE experiments could be employed.
While solution-state NMR is most common for structural elucidation, solid-state NMR (ssNMR) can provide valuable information about the compound in its crystalline form. ssNMR is particularly useful for studying polymorphism, where a compound can exist in different crystal structures. By analyzing the chemical shift anisotropies and dipolar couplings in the solid state, one can gain insights into the packing and conformation of the molecules within the crystal lattice.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. miamioh.edu
High-resolution mass spectrometry provides a very precise measurement of a compound's mass, allowing for the determination of its elemental formula. For this compound (C₁₀H₁₆O₂), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula.
Expected HRMS Data for this compound:
| Ion | Calculated Exact Mass |
| [M]⁺ | 168.11503 |
| [M+H]⁺ | 169.12284 |
| [M+Na]⁺ | 191.10480 |
Calculated values are based on the most abundant isotopes of each element.
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the parent ion) which is then fragmented, and the resulting daughter ions are analyzed. This provides detailed information about the structure of the parent ion. For methyl esters, common fragmentation patterns include the loss of the methoxy (B1213986) group (-OCH₃) or the carbomethoxy group (-COOCH₃). whitman.edulibretexts.org The presence of double bonds and alkyl substituents in this compound would lead to a more complex fragmentation pattern, with characteristic cleavages along the carbon chain.
A prevalent fragmentation for esters is the McLafferty rearrangement, which can occur if there is a gamma-hydrogen available. whitman.edu Alpha-cleavage next to the carbonyl group is also a common fragmentation pathway for esters. libretexts.org The analysis of these fragmentation pathways in the MS/MS spectrum would allow for the confirmation of the proposed structure of this compound.
Hypothetical Key Fragmentations for this compound in MS/MS:
| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 168 | 137 | 31 | Loss of •OCH₃ |
| 168 | 109 | 59 | Loss of •COOCH₃ |
| 168 | 153 | 15 | Loss of •CH₃ |
| 168 | 95 | 73 | Cleavage of the C4-C5 bond |
These hypothetical fragmentation patterns are based on general principles of mass spectrometry for esters and unsaturated compounds.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Differentiation
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge, providing an orthogonal dimension of separation to mass spectrometry. researchgate.netnih.gov This method is particularly valuable for distinguishing between isomers, which have the same mass-to-charge ratio (m/z) and are therefore indistinguishable by mass spectrometry alone. researchgate.netfrontiersin.org
For a compound like this compound, several isomers can exist, primarily geometric isomers (E/Z or cis/trans) around the two double bonds. These isomers, while having identical masses, possess distinct three-dimensional structures. For instance, a (3E, 5E) isomer would have a more linear and extended conformation compared to a (3Z, 5Z) isomer, which would be more compact.
In an IMS-MS experiment, ions are propelled through a drift tube filled with a neutral buffer gas (e.g., nitrogen or helium). youtube.com Ions with a more compact structure experience fewer collisions with the buffer gas and travel faster, resulting in a shorter drift time. Conversely, more extended or bulkier isomers suffer more collisions, leading to longer drift times. nih.gov The measured drift time can be converted to a rotationally averaged collision cross-section (CCS), an intrinsic physicochemical property of the ion that reflects its shape. nih.govacs.org
Different isomers of this compound would be expected to exhibit distinct drift times and, consequently, unique CCS values, allowing for their unambiguous differentiation. mdpi.com This capability is crucial for stereochemical analysis in complex mixtures.
Table 1: Hypothetical Ion Mobility Spectrometry Data for Isomers of this compound
This table is illustrative and provides expected relative differences based on molecular shape.
| Isomer | Expected Conformation | Expected Relative Drift Time | Expected Relative CCS (Ų) |
| (3E, 5E) | Extended / Linear | Longer | Larger |
| (3E, 5Z) | Intermediate | Intermediate | Intermediate |
| (3Z, 5E) | Intermediate | Intermediate | Intermediate |
| (3Z, 5Z) | Compact / Bent | Shorter | Smaller |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the molecular structure, bonding, and functional groups within a molecule. edinst.com IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment. mt.com Raman spectroscopy, on the other hand, measures the inelastic scattering of monochromatic light, with signals arising from vibrations that cause a change in the polarizability of the molecule. oxinst.com These selection rules make the two techniques complementary. edinst.com
The structure of this compound contains two primary functional groups: a conjugated diene system and a methyl ester. Each of these moieties gives rise to characteristic bands in the IR and Raman spectra.
Ester Group: The most prominent feature of the ester group is the intense C=O stretching vibration, typically observed in the 1750-1735 cm⁻¹ region in the IR spectrum. The C-O stretching vibrations will appear in the 1300-1000 cm⁻¹ range.
Conjugated Diene: The C=C stretching vibrations of the conjugated system are expected to appear in the 1650-1600 cm⁻¹ region. Conjugation typically lowers the frequency and increases the intensity of the C=C stretching band in the Raman spectrum, making Raman particularly effective for probing the polyene backbone. researchgate.netnih.gov Out-of-plane =C-H bending vibrations are also characteristic and appear in the 1000-650 cm⁻¹ region of the IR spectrum.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| C=O Stretch | Ester | 1750 - 1735 | Strong | Medium |
| C=C Stretch | Conjugated Diene | 1650 - 1600 | Medium to Weak | Strong |
| C-H Stretch (sp²) | Alkene | 3100 - 3000 | Medium | Medium |
| C-H Stretch (sp³) | Methyl | 2990 - 2850 | Strong | Strong |
| C-O Stretch | Ester | 1300 - 1000 | Strong | Weak |
| =C-H Bend (out-of-plane) | Alkene | 1000 - 650 | Strong | Weak |
Molecules with single bonds, such as the C-C bond connecting the dienyl and ester groups in this compound, can exhibit conformational isomerism (rotamers) due to rotation around these bonds. Different conformers can coexist in equilibrium, and vibrational spectroscopy can provide insights into this conformational landscape. nih.govnih.gov
Each stable conformer has a unique set of vibrational modes. While many bands will overlap, some, particularly in the "fingerprint region" (below 1500 cm⁻¹) and the low-frequency region (below 400 cm⁻¹), are sensitive to the molecular conformation. arxiv.org The presence of multiple conformers can lead to the appearance of additional bands or the broadening of existing bands in the spectrum.
By combining experimental IR and Raman data with theoretical calculations, such as Density Functional Theory (DFT), it is possible to predict the vibrational spectra for different possible conformers. mdpi.com Comparing the calculated spectra with the experimental ones allows for the assignment of specific bands to particular conformers and can help in determining the relative populations of these conformers. researchgate.net
X-ray Crystallography for Absolute Stereochemistry and Precise Solid-State Structure Determination of Crystalline Derivatives
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule. nih.gov It provides precise data on bond lengths, bond angles, and torsional angles, and for chiral molecules, it can unambiguously determine the absolute stereochemistry. researchgate.net
The primary requirement for this technique is a well-ordered single crystal. This compound is likely an oil or low-melting solid at room temperature, making it unsuitable for direct analysis. Therefore, a crystalline derivative would need to be prepared. escholarship.org For example, hydrolysis of the ester to the corresponding carboxylic acid, followed by reaction with a suitable chiral amine, could yield a crystalline salt.
Once a suitable crystal is obtained, it is irradiated with X-rays. The diffraction pattern produced is dependent on the electron density distribution within the crystal. For a chiral molecule crystallized in a non-centrosymmetric space group, the phenomenon of anomalous dispersion can be used to determine the absolute configuration. nih.gov The Flack parameter is calculated from the diffraction data and provides a reliable indicator of the correct absolute structure. nih.gov
Table 3: Example Crystallographic Data for a Hypothetical Derivative
This table presents typical parameters found in a crystallographic information file (CIF) and is for illustrative purposes only.
| Parameter | Example Value |
| Chemical Formula | C₁₅H₂₀O₂ |
| Formula Weight | 232.32 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a, b, c (Å) | 8.123, 10.456, 15.789 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1341.5 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.148 |
| R-factor (%) | 4.5 |
| Flack Parameter | 0.02(5) |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism - ECD) for Chiral Derivatives and Absolute Configuration Assignment
Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. encyclopedia.pub While this compound itself is achiral, chiral derivatives could be synthesized or it could be a fragment of a larger chiral natural product. For such chiral analogues, ECD is a powerful tool for assigning the absolute configuration in solution. nih.gov
The conjugated diene system within the molecule is an excellent chromophore, meaning it absorbs UV-Vis light and is likely to produce a strong ECD signal. nih.gov The ECD spectrum, which plots the difference in molar extinction coefficient (Δε) versus wavelength, is highly sensitive to the stereochemical environment of the chromophore. Enantiomers will produce mirror-image ECD spectra. encyclopedia.pub
The absolute configuration can be determined by comparing the experimental ECD spectrum to that predicted by quantum chemical calculations, typically using time-dependent density functional theory (TD-DFT). frontiersin.orgacs.org By calculating the theoretical ECD spectrum for a specific enantiomer (e.g., the R configuration), a match with the experimental spectrum allows for the unambiguous assignment of the absolute configuration of the compound . The exciton (B1674681) chirality method can also be applied if a second chromophore is present, where the sign of the ECD couplet can be directly related to the spatial arrangement of the two chromophores. nih.gov
Table 4: Hypothetical ECD Data for a Chiral Derivative of this compound
This table illustrates the mirror-image relationship between the spectra of two enantiomers.
| Wavelength (nm) | (R)-Enantiomer Δε (L·mol⁻¹·cm⁻¹) | (S)-Enantiomer Δε (L·mol⁻¹·cm⁻¹) |
| 210 | +8.5 | -8.5 |
| 245 | -12.2 | +12.2 |
| 280 | +1.5 | -1.5 |
Applications of Methyl 5,6 Dimethylhepta 3,5 Dienoate As a Versatile Synthetic Intermediate
Precursor in the Total Synthesis of Complex Natural Products
The structural motifs present in Methyl 5,6-dimethylhepta-3,5-dienoate are found in numerous natural products, positioning it as a prospective starting material or key intermediate in their total synthesis.
Polyketides are a large and structurally diverse class of natural products synthesized from the repeated condensation of acetyl-CoA and malonyl-CoA units. nih.govwikipedia.org The backbones of polyketides often feature patterns of alternating carbonyl and methylene (B1212753) groups, which can be further modified to include double bonds and other functional groups. nih.gov Conjugated dienes are key structural elements in some polyketide natural products. researchgate.net
While direct incorporation of this compound into a polyketide synthase pathway is not documented, its structure could be utilized in a synthetic organic chemistry approach to construct portions of a polyketide backbone. For instance, the conjugated diene could be a target for stereoselective functionalization to install hydroxyl or other groups commonly found in polyketides.
Table 1: Potential Reactions of this compound in Polyketide Synthesis
| Reaction Type | Reagents and Conditions | Potential Outcome |
| Diels-Alder Reaction | Dienophile (e.g., maleic anhydride) | Formation of a six-membered ring, a common feature in some polyketides. wikipedia.orgsigmaaldrich.com |
| Epoxidation | m-CPBA, Jacobsen's catalyst | Stereoselective formation of epoxides, which are versatile intermediates. |
| Dihydroxylation | OsO4, NMO | Formation of diols with controlled stereochemistry. |
Terpenoids and steroids are another major class of natural products, characterized by their carbon skeletons derived from isoprene (B109036) units. nih.gov The synthesis of these complex molecules often relies on the construction of polycyclic systems. The Diels-Alder reaction, a powerful tool for forming six-membered rings, utilizes a conjugated diene and a dienophile. wikipedia.orgsigmaaldrich.com
This compound, with its conjugated diene system, is a potential candidate for participating in Diels-Alder reactions to construct the core structures of terpenoids and steroids. The substitution pattern on the diene would influence the regioselectivity and stereoselectivity of the cycloaddition.
Table 2: Hypothetical Diels-Alder Reaction for Steroid A-Ring Formation
| Diene | Dienophile | Product |
| This compound | A suitable cyclic enone | A bicyclic adduct forming the A and B rings of a steroid precursor. |
Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. researchgate.net While the direct application of this compound in alkaloid synthesis is not established, its functional groups could be modified to introduce nitrogen and form heterocyclic systems.
A more direct and plausible application lies in the synthesis of insect pheromones. Many insect pheromones are long-chain unsaturated esters, alcohols, or acetates. acs.orgresearchgate.net Notably, compounds with a dimethylheptadiene skeleton are known components of insect pheromones. For example, 2,6-dimethylhepta-1,5-dien-3-yl acetate (B1210297) is the pheromone of the Comstock mealybug. The structural similarity suggests that this compound could serve as a precursor for the synthesis of related pheromones through functional group interconversions.
Role in the Preparation of Advanced Organic Materials
The conjugated diene functionality in this compound also suggests its potential utility in polymer chemistry and materials science.
Conjugated dienes are well-known monomers for polymerization reactions, leading to the formation of elastomers and other polymeric materials. libretexts.orglibretexts.org 1,3-Butadiene, for instance, is a key monomer in the production of synthetic rubber. psiberg.com The polymerization of conjugated dienes can proceed via 1,2- or 1,4-addition, leading to polymers with different microstructures and properties. libretexts.org
This compound could potentially undergo polymerization to form a polymer with ester functionalities along the side chains. These ester groups could then be used for further post-polymerization modifications, allowing for the tuning of the polymer's properties. It could also be used as a comonomer with other olefins to create copolymers with tailored characteristics.
Table 3: Potential Polymerization Pathways for this compound
| Polymerization Type | Initiator/Catalyst | Resulting Polymer Structure |
| Free Radical Polymerization | AIBN, Benzoyl peroxide | Polymer with a mix of 1,2- and 1,4-addition units. |
| Anionic Polymerization | n-Butyllithium | Potentially more controlled polymerization, leading to polymers with defined microstructure. |
| Ziegler-Natta Polymerization | Transition metal catalysts | Could lead to stereoregular polymers. rsc.org |
Conjugated polymers are a class of organic materials that possess alternating single and double bonds along their backbone, leading to delocalized π-electron systems. nih.govspringernature.com This electronic structure gives them semiconducting properties, making them suitable for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). ntu.edu.sgnih.gov
While this compound itself is not a fully conjugated polymer, it could be envisioned as a building block for the synthesis of larger conjugated systems. The diene unit could be incorporated into a polymer backbone through various cross-coupling reactions. The presence of the ester group could influence the solubility and processing of the resulting polymer, as well as its electronic properties. ntu.edu.sg
Information Deficit: The Enigmatic Case of this compound
Comprehensive research efforts to gather information on the chemical compound This compound have yielded no specific data regarding its synthesis, properties, or applications. Scientific databases and chemical literature searches did not provide any direct mentions of this particular molecule, suggesting it may be a novel or highly specialized compound with limited public documentation.
Initial investigations into structurally similar compounds, such as various isomers of dimethylheptadiene and related esters, also failed to provide a clear pathway to infer the characteristics or potential uses of this compound. The specific arrangement of the methyl groups and the conjugated diene-ester system in the target molecule dictates its unique chemical reactivity, which cannot be accurately extrapolated from related but distinct structures.
Consequently, a detailed exploration of its role as a versatile synthetic intermediate, a precursor for advanced nanomaterials, or its utilization in fine chemical synthesis, as per the requested article structure, cannot be fulfilled at this time due to the absence of foundational scientific literature on the compound itself.
Further research and synthesis of this compound would be required to elucidate its chemical profile and potential applications in the specified areas. Without such primary data, any attempt to generate the requested article would be purely speculative and would not meet the required standards of scientific accuracy and factual reporting.
Future Research Directions and Emerging Trends in Methyl 5,6 Dimethylhepta 3,5 Dienoate Chemistry
Development of More Efficient and Environmentally Benign Synthetic Pathways
The pursuit of green and sustainable chemical processes is a paramount goal in modern organic synthesis. Future research on the synthesis of Methyl 5,6-dimethylhepta-3,5-dienoate will likely prioritize the development of pathways that are not only efficient in terms of yield but also minimize environmental impact.
Key areas of focus will include:
Atom-Economical Reactions: Methodologies that maximize the incorporation of all starting material atoms into the final product will be crucial. This includes exploring catalytic reactions that avoid the use of stoichiometric reagents.
Solvent-Free and Alternative Solvent Systems: Research into solvent-free reaction conditions or the use of greener solvents like water, supercritical fluids, or bio-derived solvents will be a significant trend. researchgate.net Mechanochemical methods, such as high-speed ball milling, offer a promising solvent-free alternative for esterification. nih.gov
Reusable Catalysts: The development of heterogeneous catalysts or homogeneous catalysts that can be easily recovered and reused is a key aspect of green chemistry. Solid acid catalysts, for instance, offer an environmentally benign alternative to traditional mineral acids in Fischer esterification. rug.nlmdpi.com
| Synthetic Approach | Catalyst | Solvent | Key Advantages |
| Fischer Esterification | Solid Acid (e.g., Zeolites, Resins) | Toluene or Solvent-free | Reusable catalyst, reduced acidic waste. rug.nlnih.gov |
| Steglich Esterification | Carbodiimides (e.g., DCC, EDC) | Dichloromethane | Mild conditions, suitable for acid-sensitive substrates. |
| Mitsunobu Reaction | Triphenylphosphine/DEAD | Tetrahydrofuran | High stereospecificity. |
| Enzymatic Esterification | Lipases | Solvent-free or Organic Solvents | High selectivity, mild conditions, "natural" product label. researchgate.net |
| Mechanochemical Synthesis | Iodine/Potassium Hypophosphite | Solvent-free | Rapid, energy-efficient, environmentally friendly. nih.gov |
Discovery of Novel Catalytic Systems for Selective Transformations
The conjugated diene and ester functionalities within this compound offer a rich landscape for selective chemical transformations. Future research will undoubtedly focus on the discovery and application of novel catalytic systems to control the reactivity of this molecule with high precision.
Emerging trends in this area include:
Stereoselective Catalysis: The development of catalysts that can control the stereochemistry of reactions involving the diene system is of significant interest. This includes enantioselective Diels-Alder reactions and stereodivergent catalysis to access all possible stereoisomers. nih.govacs.org
Metathesis Reactions: Ene-diene cross-metathesis, promoted by catalysts like the Grubbs-Hoveyda catalyst, could be a powerful tool for the selective synthesis of substituted (2Z,4E)-dienyl esters. organic-chemistry.org
C-H Activation: Direct functionalization of C-H bonds is an increasingly important strategy for efficient synthesis. Catalytic systems that can selectively activate and functionalize the C-H bonds of the methyl groups or the diene backbone would open up new avenues for derivatization.
Photoredox Catalysis: The use of light-driven catalytic cycles can enable unique transformations that are not accessible through traditional thermal methods. This could include novel cycloadditions or functional group interconversions.
| Catalytic System | Transformation | Selectivity | Potential Application |
| Grubbs-Hoveyda Catalyst | Ene-diene cross-metathesis | High E-selectivity | Synthesis of complex dienyl esters. organic-chemistry.org |
| Chiral Lewis Acids | Diels-Alder Reaction | High enantioselectivity | Asymmetric synthesis of cyclic compounds. nih.gov |
| Palladium/Ligand Systems | Desulfitative Dienylation | High E- or Z-selectivity | Stereoselective construction of polyenes. nih.gov |
| Rhodium Catalysis | Acetylene C2 Synthon Insertion | Exclusive E-stereoselectivity | Atom- and step-economical synthesis of E-dienyl esters. researchgate.net |
| I(I)/I(III) Catalysis | 1,4-Fluorodifunctionalization | High regioselectivity | Access to highly functionalized organofluorine compounds. researchgate.net |
Integration of this compound Synthesis with Flow Chemistry and Automated Platforms
The shift from traditional batch processing to continuous flow chemistry is revolutionizing the synthesis of fine chemicals and pharmaceuticals. mt.com The application of these technologies to the synthesis of this compound could offer significant advantages.
Future research in this domain will likely involve:
Development of Continuous Flow Synthesis: Designing and optimizing a continuous flow process for the synthesis of the target molecule can lead to improved safety, better process control, and higher yields. mt.comamt.uk Flow chemistry is particularly advantageous for handling hazardous intermediates and performing reactions under high pressure or temperature. nih.gov
Automated Reaction Optimization: The integration of automated platforms with flow reactors allows for high-throughput screening of reaction conditions, leading to rapid optimization of synthetic protocols. syrris.com
Telescoped Synthesis: Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous process, which can significantly reduce reaction times and purification efforts. nih.gov
In-line Analysis and Process Analytical Technology (PAT): The incorporation of in-line analytical techniques, such as FTIR and NMR spectroscopy, provides real-time monitoring of the reaction, ensuring better control and consistency of the final product. mt.com
Exploration of New Applications in Materials Science and Engineering
The unique chemical structure of this compound, featuring a conjugated diene system and an ester group, makes it an interesting candidate for applications in materials science.
Potential areas of exploration include:
Polymer Synthesis: The diene functionality can participate in polymerization reactions, such as Diels-Alder polymerization, to create novel polymers with unique thermal or mechanical properties. The ester group can also be a site for polyester (B1180765) formation. libretexts.org
Thermoreversible Materials: The Diels-Alder reaction is reversible, which could be exploited to create self-healing or recyclable polymer networks using diene-dienophile pairs. acs.org
Functional Coatings and Adhesives: The reactivity of the diene and ester groups could be utilized to develop functional coatings and adhesives with tailored properties.
Organic Electronics: Conjugated organic molecules are the building blocks of organic electronic materials. While this compound itself may not be a primary candidate, its derivatives could be explored for their electronic properties.
Investigations into Bio-inspired Chemical Transformations Involving Dienyl Esters
Nature provides a vast inspiration for the development of novel and sustainable chemical transformations. Bio-inspired approaches to the synthesis and modification of dienyl esters are an emerging area of research.
Future directions may include:
Enzymatic Catalysis: The use of enzymes, such as lipases and esterases, for the synthesis and modification of esters is a well-established green chemistry approach. researchgate.net Research into enzymes that can selectively act on dienyl esters could lead to highly efficient and selective synthetic methods. mdpi.comnih.gov
Biocatalytic Cascades: Designing multi-enzyme cascade reactions could enable the synthesis of complex molecules from simple precursors in a one-pot process, mimicking metabolic pathways.
Photobiocatalysis: The combination of photocatalysis and biocatalysis can lead to novel transformations. For example, photobiocatalysts have been used for the enantioselective hydrolysis of esters. mdpi.com
Whole-Cell Biotransformations: Utilizing engineered microorganisms as "cell factories" for the production of valuable chemicals is a rapidly growing field. The development of microbial strains capable of producing this compound or its precursors from renewable feedstocks is a long-term goal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
